![molecular formula C20H28O2 B1672136 Kaura-9(11),16-dien-18-oic acid CAS No. 22338-67-6](/img/structure/B1672136.png)
Kaura-9(11),16-dien-18-oic acid
Overview
Description
Kaura-9(11),16-dien-18-oic acid, also known as grandiflorenic acid, is a diterpene with a carbon skeleton composed of three six-membered rings and one five-membered ring . It has been isolated from various plants, including Wedelia trilobata and Centipeda cunninghamii . This compound has shown promising antibacterial activity and has been associated with wound healing .
Synthesis Analysis
The synthesis of this compound involves processes such as epoxidation and rearrangements . For instance, grandiflorenic acid methyl ester, a derivative of this compound, was synthesized from grandiflorenic acid isolated from the plant Montanoa tomentosa .Molecular Structure Analysis
The molecular structure of this compound consists of three six-membered rings and one five-membered ring . These rings occur in chair, twist-boat, half-chair, and envelope conformations, respectively .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, the compound has been involved in synthesis processes such as epoxidation and rearrangements .Physical And Chemical Properties Analysis
This compound has a molecular formula of C20H28O2 . Its average mass is 300.435 Da, and its monoisotopic mass is 300.208923 Da .Scientific Research Applications
Deuterium Labelling for Chemical Analysis
Deuterium labelling of ent-Kaur-16-en-19-oic acid derivatives has facilitated the understanding of their chemical structure and stereochemistry. This technique was applied to several derivatives, revealing insights into their chemical purity and structural details through GC-MS and NMR spectroscopy (Castellaro et al., 1990).
Chemical Composition of Plant Extracts
Research on Mikania banisteriae identified two new ent-kaurane diterpenes along with known compounds, including ent-kaur-16-en-18-oic acid. The study's findings contribute to understanding the plant's chemical composition and its chemotaxonomic significance (Lobitz, Tamayo-Castillo, & Merfort, 1997).
Mechanism of Action
Target of Action
Kaura-9(11),16-dien-18-oic acid, also known as Grandiflorenic acid, is a diterpenoid compound . It has been evaluated for its cytostatic and cytotoxic activity against human cancer cell lines . .
Mode of Action
It has been suggested that it exerts its effects through interactions with cellular targets that lead to cytostatic and cytotoxic effects
Biochemical Pathways
Given its cytostatic and cytotoxic activity, it is likely that it impacts pathways related to cell proliferation and survival .
Result of Action
This compound has been shown to have cytostatic and cytotoxic activity against human cancer cell lines . This suggests that the compound may induce cell cycle arrest and/or cell death in cancer cells.
properties
IUPAC Name |
(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h6,14-15H,1,4-5,7-12H2,2-3H3,(H,21,22)/t14?,15-,18+,19+,20?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIPNPHMQGDUBW-MZWQVCBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944986 | |
Record name | Kaura-9(11),16-dien-18-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22338-67-6 | |
Record name | Grandiflorenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022338676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kaura-9(11),16-dien-18-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the sources and potential applications of Kaura-9(11),16-dien-18-oic acid?
A1: this compound, also known as Grandiflorenic acid, has been identified in the extractives of various plant materials. One study analyzed the pyrolytic behavior of bagasse multifunctional materials and found this compound as one of the main constituents []. Another study identified it as an active ingredient in Aspilia latissima, a plant used in traditional medicine []. This suggests potential applications in biomaterial development and medicine. Additionally, the compound was found in the autumn leaves of Santalum album alongside other potentially valuable compounds, hinting at possible uses in cosmetics or as a bioenergy source [].
Q2: Is there any research on the antimicrobial properties of this compound?
A2: Yes, research suggests that this compound exhibits antimicrobial activity. A study investigating Aspilia latissima found that the plant exhibited activity against a range of microorganisms including Staphylococcus aureus, Candida albicans, and Escherichia coli []. Specifically, the chloroform fraction of the plant's roots, which contained this compound, showed potent activity against S. aureus []. This highlights its potential for development into novel antimicrobial agents.
Q3: What is known about the structural characteristics of this compound?
A3: this compound (C20H28O2) crystallizes in the P21 space group with specific lattice parameters []. The crystal structure reveals two independent molecules per unit cell forming a dimer through strong hydrogen bonding involving the carboxylic acid groups []. This dimer formation, with an overall anti-conformation, contributes to the compound's solid-state packing and could influence its physicochemical properties.
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